DHS-I methyl ester
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Overview
Description
DHS-I methyl ester is a chemical compound belonging to the ester family. Esters are organic compounds characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. This compound is synthesized through the esterification process, where an acid reacts with an alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
DHS-I methyl ester can be synthesized through various methods. One common method involves the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. For example, the esterification of amino acids with methanol using trimethylchlorosilane has been shown to be an efficient method . This reaction typically occurs at room temperature and yields good to excellent results.
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale esterification processes. These processes often involve the use of continuous reactors where the carboxylic acid and methanol are continuously fed into the reactor along with an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified.
Chemical Reactions Analysis
Types of Reactions
DHS-I methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H).
Transesterification: Catalysts such as sodium ethoxide or sulfuric acid are often used.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohols or aldehydes.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
DHS-I methyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DHS-I methyl ester involves its interaction with specific molecular targets and pathways. For example, in the esterification process, the carboxylic acid reacts with methanol to form the ester, with the acid catalyst facilitating the reaction by protonating the carbonyl oxygen, making it more electrophilic . In hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: Another simple ester formed from acetic acid and methanol.
Ethyl acetate: Formed from acetic acid and ethanol, commonly used as a solvent.
Methyl butyrate: Found in pineapple oil, used in flavorings and fragrances.
Uniqueness
DHS-I methyl ester is unique due to its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and industrial processes. Its ability to undergo various chemical reactions under mild conditions and its role as an intermediate in the synthesis of complex molecules highlight its importance in both research and industry.
Properties
Molecular Formula |
C49H78O18 |
---|---|
Molecular Weight |
955.1 g/mol |
IUPAC Name |
methyl 5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[[4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C49H78O18/c1-22-30(53)32(55)36(59)41(62-22)66-38-33(56)31(54)25(20-50)63-42(38)67-39-35(58)34(57)37(40(60)61-9)65-43(39)64-29-13-14-46(5)26(47(29,6)21-51)12-15-49(8)27(46)11-10-23-24-18-44(2,3)19-28(52)45(24,4)16-17-48(23,49)7/h10,22,24-27,29-39,41-43,50-51,53-59H,11-21H2,1-9H3 |
InChI Key |
UAQSFFPZBWPNOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)OC)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
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